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Compound of Interest

Compound Name: 2-Chloro-3-nitrobenzoyl chloride

CAS No.: 34128-16-0

Cat. No.: B2522514

Get Quote

Technical Guide: 2-Chloro-3-nitrobenzoyl
Chloride
CAS: 34128-16-0 | Formula: C₇H₃Cl₂NO₃ | MW: 220.01 g/mol [1]

Physicochemical Profile & Melting Point Analysis
Unlike its stable parent acid, 2-chloro-3-nitrobenzoyl chloride is a reactive intermediate often

generated in situ. The melting point data for this compound requires nuanced interpretation due

to its high susceptibility to hydrolysis.

The "Melting Point Trap"
A common analytical error occurs when researchers observe a melting point of 183–187°C.[1]

This does not indicate a stable chloride product; rather, it confirms the presence of the

hydrolyzed precursor, 2-chloro-3-nitrobenzoic acid.
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Property
2-Chloro-3-nitrobenzoyl
chloride (Product)

2-Chloro-3-nitrobenzoic
acid (Precursor/Degradant)

CAS 34128-16-0 3970-35-2

Physical State
Low-melting solid or viscous oil

(at RT)
Crystalline Solid

Melting Point
< 30–40°C (Often observed as

a semi-solid)
183–187°C (Lit.)[1]

Solubility
Reacts with water; Soluble in

DCM, THF, Toluene

Low in water; Soluble in

DMSO, MeOH

Key IR Signal
~1780 cm⁻¹ (Acid Chloride

C=O)

~1680–1700 cm⁻¹ (Carboxylic

Acid C=O)

Critical Insight: If your isolated solid melts above 100°C, your reaction has failed or the product

has fully hydrolyzed upon exposure to atmospheric moisture.

Synthesis & Purification Protocol
Objective: Conversion of 2-chloro-3-nitrobenzoic acid to the acid chloride with >98%

conversion, minimizing hydrolysis during isolation.

Reagents
Precursor: 2-Chloro-3-nitrobenzoic acid (1.0 eq)

Reagent: Thionyl Chloride (SOCl₂) (3.0–5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)

Solvent: Toluene (anhydrous) or Neat (if using excess SOCl₂)

Step-by-Step Methodology
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Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a

drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.[1] Connect the top of the

condenser to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ off-gassing.

Addition: Charge the flask with 2-chloro-3-nitrobenzoic acid. Add Thionyl Chloride carefully. If

using a solvent, suspend the acid in toluene first.

Catalysis: Add 1–2 drops of anhydrous DMF (Dimethylformamide). This forms the Vilsmeier-

Haack intermediate, significantly accelerating the reaction.

Reaction: Heat the mixture to reflux (approx. 75–80°C) for 2–4 hours.

Visual Endpoint: The suspension should turn into a clear, homogeneous yellow/orange

solution, indicating consumption of the solid acid.

Isolation (Crucial Step):

Cool the mixture to room temperature.

Connect to a high-vacuum rotary evaporator.

Remove excess SOCl₂ and solvent at < 50°C.

Azeotropic Drying: Add anhydrous toluene (2x) and re-evaporate to strip trace thionyl

chloride.

Product: The residue will be a yellow/brown oil or low-melting semi-solid. Do not recrystallize

from wet solvents. Use immediately for the next step (e.g., amide coupling).

Reaction Logic & Failure Modes (Visualization)
The following diagram illustrates the synthesis pathway and the critical hydrolysis risk that

leads to incorrect melting point data.

2-Chloro-3-nitrobenzoic Acid
(MP: 185°C)

Reflux with SOCl2
(Cat. DMF) Activation

2-Chloro-3-nitrobenzoyl Chloride
(Product: Low MP/Oil)

 -SO2, -HCl

Moisture Exposure
(Atmospheric H2O)

 Improper Storage

 Reversion (Failure)
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Caption: Synthesis pathway showing the reversible degradation loop caused by moisture,

leading to false-positive high melting points.

Analytical Validation (Self-Validating Protocol)
Since the melting point is unreliable for purity determination of this specific intermediate, use

FTIR or TLC derivatization for validation.[1]

Method A: FTIR Shift
Protocol: Place a drop of the neat oil/solid between KBr plates (anhydrous).

Validation: Look for the shift of the carbonyl stretch.

Start Material: Broad peak at 1680–1710 cm⁻¹ (Acid).

Target Product: Sharp, intense peak at ~1780 cm⁻¹ (Acid Chloride).

Method B: Methanol Quench (TLC)
Protocol: Take a small aliquot (10 mg) of the reaction mixture and quench it into 0.5 mL of

dry Methanol.

Result: This converts the acid chloride to the Methyl Ester (Methyl 2-chloro-3-nitrobenzoate).

Analysis: Run TLC (Hexane/EtOAc 3:1).

Acid (Rf ~0.1) vs. Methyl Ester (Rf ~0.6).

If the spot remains at the baseline (Acid), the conversion was incomplete.

Applications in Drug Development
This intermediate is a "privileged scaffold" builder, primarily used to introduce the 2-chloro-3-

nitro moiety into heterocycles.[1]
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Benzamide Synthesis: Reaction with amines to form N-substituted benzamides, precursors

to PARP inhibitors or kinase inhibitors.[1]

Cyclization: The ortho-chloro and meta-nitro groups allow for subsequent nucleophilic

aromatic substitution (SNAr) and reduction cyclization sequences to form Quinoxalinones or

Benzimidazoles.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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